
1,3,5-Triazine-2,4,6-triamine, hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-triamine, hexahydro-, commonly known as melamine, is an organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is widely used in various industrial applications. Melamine is known for its high nitrogen content, which makes it valuable in the production of resins and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea to produce cyanuric acid, which is then converted to melamine through a series of condensation reactions. The overall reaction can be summarized as follows:
6CO(NH2)2→C3H6N6+6NH3+3CO2
Industrial Production Methods
In industrial settings, melamine is produced using high-pressure and high-temperature conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The most common industrial method is the BASF process, which involves the use of a fluidized bed reactor to achieve efficient conversion of urea to melamine .
Chemical Reactions Analysis
Types of Reactions
Melamine undergoes various chemical reactions, including:
Oxidation: Melamine can be oxidized to produce cyanuric acid.
Reduction: Reduction of melamine is less common but can lead to the formation of amines.
Substitution: Melamine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Cyanuric acid
Substitution: Halogenated melamine derivatives
Scientific Research Applications
Melamine has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of protein interactions due to its ability to form hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
Melamine exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including proteins and nucleic acids. The formation of hydrogen bonds can lead to changes in the structure and function of these molecules, which can have various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid: Another derivative of 1,3,5-triazine, known for its use in swimming pool disinfectants.
Cyanuric Chloride: Used as a starting material for the synthesis of herbicides and other agrochemicals.
Uniqueness
Melamine is unique among its similar compounds due to its high nitrogen content and its ability to form stable hydrogen bonds. This makes it particularly valuable in the production of resins and plastics, where its properties can enhance the durability and performance of the final products .
Properties
CAS No. |
33676-69-6 |
|---|---|
Molecular Formula |
C3H12N6 |
Molecular Weight |
132.17 g/mol |
IUPAC Name |
1,3,5-triazinane-2,4,6-triamine |
InChI |
InChI=1S/C3H12N6/c4-1-7-2(5)9-3(6)8-1/h1-3,7-9H,4-6H2 |
InChI Key |
PHWGFMYVAOELNH-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(NC(N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


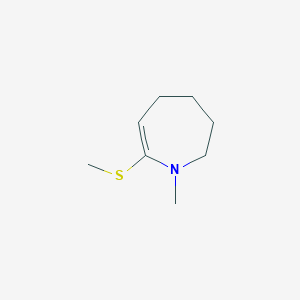
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
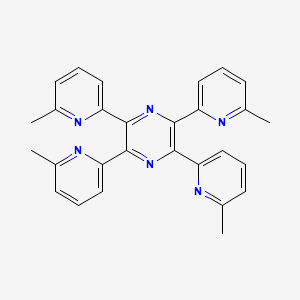

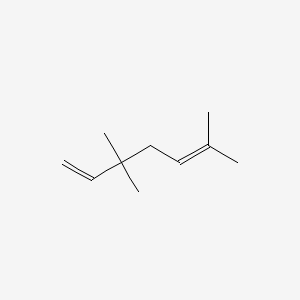
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)

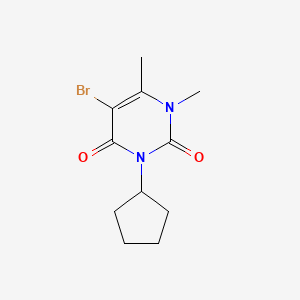

![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
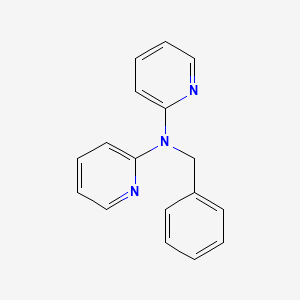

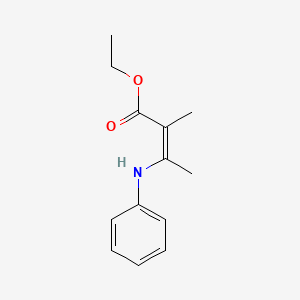
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
